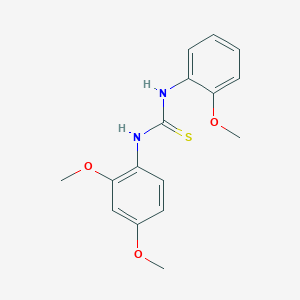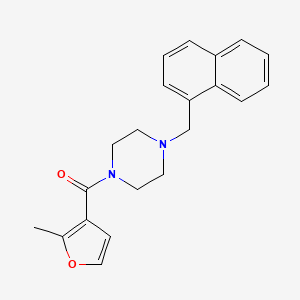![molecular formula C16H15N3OS B5764678 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B5764678.png)
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a thiazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.
Wirkmechanismus
The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine is complex and not fully understood. It is known that N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine is metabolized in the body to form a toxic metabolite, MPP+, which selectively destroys dopaminergic neurons in the brain. The exact mechanism by which MPP+ exerts its toxic effects is still under investigation.
Biochemical and Physiological Effects:
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine has a range of biochemical and physiological effects, depending on the dose and route of administration. In addition to its neurotoxic effects, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine has been shown to have antioxidant properties, and may have potential as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine in lab experiments is its ability to selectively destroy dopaminergic neurons in the brain, making it a valuable tool for studying the pathophysiology of Parkinson's disease. However, the use of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine in animal models is controversial, as it can cause irreversible damage to the brain and lead to ethical concerns.
List of
Zukünftige Richtungen
1. Further investigation into the mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine and its toxic metabolite, MPP+.
2. Development of new synthetic methods for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine that improve yield and purity.
3. Investigation of the potential neuroprotective effects of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine.
4. Development of new applications for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine in cancer research.
5. Investigation of the potential use of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine as a chemotherapeutic agent.
6. Investigation of the potential use of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine in the treatment of other neurodegenerative diseases.
7. Development of alternative animal models for studying Parkinson's disease that do not involve the use of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine.
8. Investigation of the potential use of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine as a tool for studying the role of dopamine in the brain.
9. Investigation of the potential use of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine in drug discovery and development.
10. Investigation of the potential use of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine in the treatment of other neurological disorders.
Synthesemethoden
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine can be synthesized using a variety of methods, depending on the desired purity and yield. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then reacted with 3-methyl-2-chloropyridine to produce N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine has been studied extensively for its potential applications in scientific research. One of the most well-known uses of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine is as a neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in animal models. This has made N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine a valuable tool for studying the pathophysiology of Parkinson's disease and testing potential treatments.
In addition to its use as a neurotoxin, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine has also been studied for its potential applications in cancer research. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine has been shown to inhibit the growth of cancer cells in vitro, and may have potential as a chemotherapeutic agent.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-4-3-9-17-15(11)19-16-18-14(10-21-16)12-5-7-13(20-2)8-6-12/h3-10H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYSPXGJWXYPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methoxy-phenyl)-thiazol-2-yl]-(3-methyl-pyridin-2-yl)-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5764610.png)
![3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5764616.png)









![2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5764686.png)
![1-fluoro-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5764696.png)